molecular formula C29H38N2O2 B5151576 2-butyl-N-[4-[[4-[(2-butylcyclopropanecarbonyl)amino]phenyl]methyl]phenyl]cyclopropane-1-carboxamide

2-butyl-N-[4-[[4-[(2-butylcyclopropanecarbonyl)amino]phenyl]methyl]phenyl]cyclopropane-1-carboxamide

Cat. No.: B5151576
M. Wt: 446.6 g/mol
InChI Key: KKKBEGWHBISOTA-UHFFFAOYSA-N
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Description

2-butyl-N-[4-[[4-[(2-butylcyclopropanecarbonyl)amino]phenyl]methyl]phenyl]cyclopropane-1-carboxamide is a complex organic compound with a unique structure that includes cyclopropane rings and aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-N-[4-[[4-[(2-butylcyclopropanecarbonyl)amino]phenyl]methyl]phenyl]cyclopropane-1-carboxamide typically involves multiple steps, including the formation of cyclopropane rings and the introduction of aromatic groups. Common synthetic routes may include:

    Cyclopropanation: The formation of cyclopropane rings can be achieved through reactions such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.

    Aromatic Substitution: The aromatic groups can be introduced through electrophilic aromatic substitution reactions, using reagents such as halogens or nitro groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-butyl-N-[4-[[4-[(2-butylcyclopropanecarbonyl)amino]phenyl]methyl]phenyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitro groups (NO₂)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-butyl-N-[4-[[4-[(2-butylcyclopropanecarbonyl)amino]phenyl]methyl]phenyl]cyclopropane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-butyl-N-[4-[[4-[(2-butylcyclopropanecarbonyl)amino]phenyl]methyl]phenyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-butyl-N-[4-[[4-[(2-butylcyclopropanecarbonyl)amino]phenyl]methyl]phenyl]cyclopropane-1-carboxamide
  • This compound analogs

Uniqueness

The uniqueness of this compound lies in its specific structure, which includes cyclopropane rings and aromatic groups. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-butyl-N-[4-[[4-[(2-butylcyclopropanecarbonyl)amino]phenyl]methyl]phenyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N2O2/c1-3-5-7-22-18-26(22)28(32)30-24-13-9-20(10-14-24)17-21-11-15-25(16-12-21)31-29(33)27-19-23(27)8-6-4-2/h9-16,22-23,26-27H,3-8,17-19H2,1-2H3,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKBEGWHBISOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CC1C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4CC4CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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